2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-16-5-3-15(4-6-16)22-19(25)13-23-8-10-24(11-9-23)18-12-14(20)2-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCVEPYTTSBXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Análisis Bioquímico
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative.
Actividad Biológica
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is C18H22Cl2N2O, with a molecular weight of approximately 357.29 g/mol. The compound features a piperazine ring substituted with a dichlorophenyl group and a methoxyphenyl acetamide moiety.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It primarily acts as a serotonin receptor antagonist , particularly targeting the 5-HT2A and 5-HT2C receptors. This modulation is significant in the treatment of psychiatric disorders such as schizophrenia and depression.
Table 1: Summary of Biological Activities
Therapeutic Potential
Research indicates that 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide exhibits promising therapeutic effects in various conditions:
- Schizophrenia : The compound has shown efficacy in alleviating both positive and negative symptoms associated with schizophrenia by modulating dopaminergic and serotonergic pathways.
- Depression : Its antidepressant properties are linked to its ability to enhance serotonergic transmission, thus improving mood and cognitive function.
- Pain Management : Preliminary studies suggest that this compound may possess analgesic properties through its anti-inflammatory effects.
Case Studies
- Schizophrenia Treatment : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that administration of the compound resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores after eight weeks of treatment. The study highlighted a notable reduction in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) .
- Depression Model : In animal models of depression, administration of the compound led to reduced immobility in the forced swim test, indicating antidepressant-like effects. This was corroborated by increased levels of serotonin and norepinephrine in the prefrontal cortex .
- Inflammation Studies : In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values suggesting potent anti-inflammatory activity. This was further validated by reduced edema in carrageenan-induced paw edema models .
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research has indicated that compounds with piperazine moieties can exhibit antidepressant effects. The specific compound under discussion has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, potentially providing therapeutic benefits for depression and anxiety disorders. Studies suggest that it may interact with serotonin receptors, which are crucial in mood regulation .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. Similar piperazine derivatives are known to act on dopamine receptors, which are implicated in psychotic disorders such as schizophrenia. The dual action on both serotonin and dopamine receptors may enhance its efficacy as an antipsychotic agent .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, thus preserving cognitive function .
Research Tool in Neurobiology
The compound serves as a valuable research tool for studying neurotransmitter systems in vitro and in vivo. Its ability to selectively bind to certain receptors allows researchers to delineate the roles of these receptors in various physiological processes .
Drug Development
As a lead compound, 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can be modified to develop new drugs with improved efficacy and reduced side effects. Structure-activity relationship studies can guide the synthesis of analogs that retain beneficial pharmacological properties while minimizing adverse effects .
Case Studies
Comparación Con Compuestos Similares
Piperazine Substituent Variations
The nature of the substituent on the piperazine ring significantly impacts biological activity. Key analogues include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,5-dichlorophenyl group (electron-withdrawing) may enhance binding to hydrophobic pockets in receptors compared to 4-fluorophenyl (moderately electron-withdrawing) or 3,4-dimethylphenyl (electron-donating) .
- Impact on Selectivity: Piperazine derivatives with fluorophenyl groups (e.g., AMG628) are associated with ion channel modulation, while dimethylphenyl analogues may favor different targets due to steric and electronic effects .
Acetamide Substituent Variations
The acetamide’s nitrogen substituent influences solubility, bioavailability, and target engagement:
Key Observations:
- Antimicrobial Activity: Compounds with 3,5-difluorophenyl or thiazol-2-yl groups exhibit pronounced antimicrobial effects, suggesting that electron-withdrawing substituents may enhance such activity .
Q & A
What are the key considerations for synthesizing 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, and how can its purity be validated?
Basic Research Focus : Synthesis and characterization.
Methodological Answer :
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the piperazine core via nucleophilic substitution between 2,5-dichlorophenyl derivatives and piperazine precursors under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperazine moiety to the 4-methoxyphenyl group, requiring inert atmospheres to prevent oxidation .
- Validation : Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., absence of extraneous peaks in and spectra) .
How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Intermediate Research Focus : Reaction optimization.
Methodological Answer :
Key factors include:
- Temperature control : Exothermic reactions (e.g., acylations) require gradual reagent addition and cooling (0–5°C) to minimize side products .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates, while non-polar solvents (e.g., toluene) aid in isolating crystalline products via slow evaporation .
What advanced techniques are used to resolve contradictions in reported bioactivity data for piperazine-acetamide derivatives?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) can be addressed by:
- Dose-response profiling : Conducting assays across a broad concentration range (nM to μM) to identify non-linear effects or off-target interactions .
- Computational docking : Using software like AutoDock Vina to model interactions between the compound’s 2,5-dichlorophenyl group and target receptors (e.g., dopamine D2/D3), comparing predicted binding energies with experimental IC values .
- Metabolite screening : LC-MS/MS analysis of in vitro incubations to detect degradation products that may interfere with bioassays .
How can structural modifications enhance selectivity for specific biological targets?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position of the piperazine ring improves affinity for serotonin receptors (5-HT) .
- Acetamide tail modulation : Replacing the 4-methoxyphenyl group with a 3-nitrophenyl moiety enhances metabolic stability, validated via CYP450 inhibition assays .
- Halogen effects : Comparative studies show 2,5-dichloro substitution (vs. mono-chloro) increases lipophilicity (logP > 3.5), correlating with blood-brain barrier permeability in rodent models .
What methodologies are recommended for assessing compound stability under physiological conditions?
Advanced Research Focus : Stability and degradation pathways.
Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions, followed by HPLC-UV to quantify degradation products .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) to guide storage conditions .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and analyze via LC-MS for esterase-mediated hydrolysis of the acetamide bond .
How can researchers validate the compound’s three-dimensional conformation for target binding studies?
Advanced Research Focus : Structural analysis.
Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., dopamine receptor fragments) to resolve binding modes. Requires high-purity (>99%) compound and optimized crystallization buffers .
- Molecular dynamics simulations : Use GROMACS or AMBER to simulate conformational flexibility over 100 ns trajectories, identifying stable binding poses .
- NOESY NMR : Detect through-space nuclear Overhauser effects (NOEs) between the piperazine and aromatic protons to confirm intramolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
